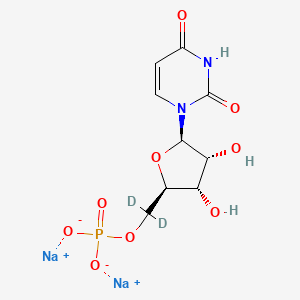

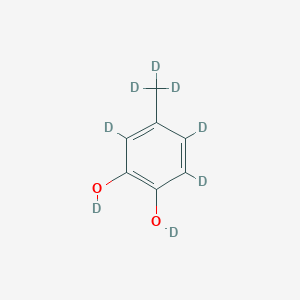

4-Methylcatechol-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylcatechol-d8 is a deuterium-labeled derivative of 4-Methylcatechol. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C7D8O2, and it has a molecular weight of 132.19 g/mol . This compound is particularly valuable in studies involving metabolic pathways, pharmacokinetics, and environmental analysis due to its stable isotope labeling.

Preparation Methods

The synthesis of 4-Methylcatechol-d8 involves several steps. One common method starts with dimethoxybenzene and paraformaldehyde, which are added to an organic solvent. Concentrated hydrochloric acid is then added dropwise at temperatures between -5 to 10°C to obtain 4-chloromethyl dimethoxybenzene. This intermediate is then subjected to reduction using zinc powder and ammonium salt in an alcohol solvent, followed by demethylation with a hydrogen bromide aqueous solution to yield 4-Methylcatechol . For the deuterium-labeled version, deuterated reagents are used in place of their non-deuterated counterparts.

Chemical Reactions Analysis

4-Methylcatechol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen bromide, sodium sulfite, and cyclohexane-methylbenzene mixed solvents. For instance, in the presence of hydrobromic acid and sodium sulfite, this compound can undergo demethylation to form its deuterated analogs . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylcatechol-d8 is widely used in scientific research due to its stable isotope labeling. It serves as a crucial intermediate in the synthesis of various compounds, including fragrances and flavoring agents. Additionally, it is used as a bioactive component in studies related to cardiovascular health, where it has shown potent antiplatelet activity . The compound is also employed as a model molecule in electrochemical process studies and as a polymerization inhibitor .

Mechanism of Action

The mechanism of action of 4-Methylcatechol-d8 involves its interaction with various molecular targets and pathways. For example, it has been shown to block platelet aggregation by inhibiting receptors for the von Willebrand factor, platelet-activating factor, glycoprotein IIb/IIIa, protein kinase C, and intracellular calcium elevation . This multifaceted mechanism makes it a potent antiplatelet agent, potentially more effective than acetylsalicylic acid in certain conditions.

Comparison with Similar Compounds

4-Methylcatechol-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 4-Methylcatechol. This labeling allows for more precise tracking and analysis in metabolic and pharmacokinetic studies. Similar compounds include catechol and other methylcatechols, which share structural similarities but lack the deuterium labeling that provides the unique advantages of this compound .

Properties

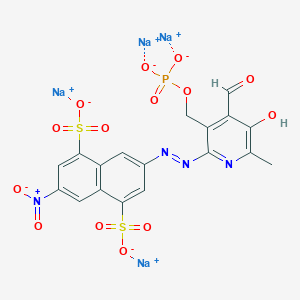

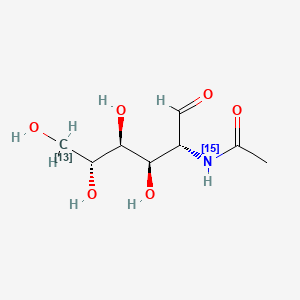

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

132.19 g/mol |

IUPAC Name |

1,2,5-trideuterio-3,4-dideuteriooxy-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3,2D,3D,4D/hD2 |

InChI Key |

ZBCATMYQYDCTIZ-SHUKTHQSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])O[2H])[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)